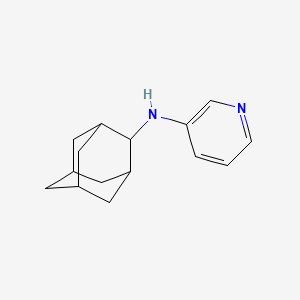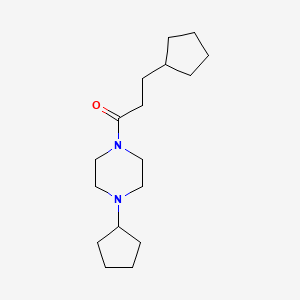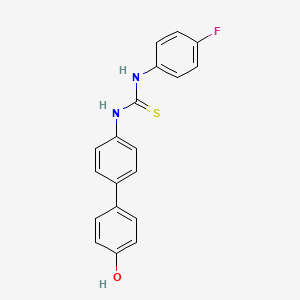![molecular formula C12H10N4OS B12492803 6-(2-methylbenzyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one](/img/structure/B12492803.png)
6-(2-methylbenzyl)[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(6H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one is a heterocyclic compound that belongs to the class of thiadiazolo-pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of 6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one makes it an interesting subject for scientific research in various fields, including chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl
Industrial Production Methods
Industrial production of 6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the incorporation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable.
Análisis De Reacciones Químicas
Types of Reactions
6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one can undergo various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to modify specific functional groups.
Common Reagents and Conditions
Oxidation: m-Chloroperbenzoic acid in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Various nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-chloroperbenzoic acid can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups, enhancing the compound’s biological activity .
Aplicaciones Científicas De Investigación
6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. For example, derivatives of this compound have been shown to inhibit protein tyrosine kinases and cyclin-dependent kinases, which are involved in cell proliferation and survival . The compound’s ability to modulate these pathways makes it a potential candidate for anticancer therapy.
Comparación Con Compuestos Similares
6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one can be compared with other similar compounds, such as:
Pyrido[2,3-d]pyrimidin-5-ones: These compounds share a similar core structure and exhibit various biological activities, including antiproliferative and antimicrobial properties.
Pyrido[2,3-d]pyrimidin-7-ones: These derivatives are known for their ability to inhibit protein tyrosine kinases and cyclin-dependent kinases, similar to 6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one.
The uniqueness of 6-[(2-methylphenyl)methyl]-[1,2,3]thiadiazolo[5,4-d]pyrimidin-7-one lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C12H10N4OS |
|---|---|
Peso molecular |
258.30 g/mol |
Nombre IUPAC |
6-[(2-methylphenyl)methyl]thiadiazolo[5,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C12H10N4OS/c1-8-4-2-3-5-9(8)6-16-7-13-11-10(12(16)17)14-15-18-11/h2-5,7H,6H2,1H3 |
Clave InChI |
MTVYQNGRUXDEKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1CN2C=NC3=C(C2=O)N=NS3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(4-Nitrophenyl)carbamoyl]amino}benzoic acid](/img/structure/B12492723.png)

![2-[N-(4-methoxyphenyl)-4-fluorobenzenesulfonamido]-N-(2-{[(4-methylphenyl)methyl]sulfanyl}ethyl)acetamide](/img/structure/B12492731.png)
![4-hydroxy-5-(2-nitrophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12492735.png)
![3,4-dimethyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12492743.png)
![5-(2-Chloro-5-fluorophenyl)-2-(4-fluorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12492748.png)
![2-[3-(3,4-dimethylphenyl)-6-oxopyridazin-1(6H)-yl]-N-[3-(propan-2-yl)phenyl]acetamide](/img/structure/B12492761.png)
![Methyl 4-(4-acetylpiperazin-1-yl)-3-{[(4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B12492763.png)
![Methyl 3-(hexanoylamino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12492764.png)
![2-[(5-{[4-(propan-2-yl)phenoxy]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B12492769.png)



![N-[2-(azepan-1-yl)-2-oxoethyl]-N-(2-chloro-6-fluorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B12492794.png)
